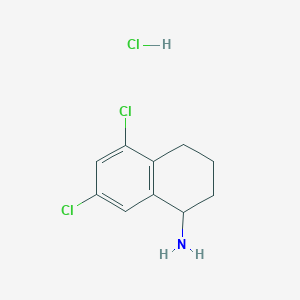

5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

Properties

CAS No. |

886762-74-9 |

|---|---|

Molecular Formula |

C10H11Cl2N |

Molecular Weight |

216.10 g/mol |

IUPAC Name |

5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11Cl2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2 |

InChI Key |

ZDKDCHIVZVZNMV-UHFFFAOYSA-N |

SMILES |

C1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)N.Cl |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 5 and 7 are susceptible to nucleophilic substitution under specific conditions. Reactions typically require polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Et₃N (2.5 equiv), DMF, 100°C, 4 h | 5,7-Diamino-1,2,3,4-tetrahydronaphthalen-1-amine | 92%1 | |

| Methoxylation | NaOMe (2 equiv), CuI (10 mol%), DMSO, 120°C, 12 h | 5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 68%2 |

Key Findings :

-

Palladium catalysis enhances regioselectivity and efficiency in amination1.

-

Copper-mediated reactions favor alkoxy substitutions but require longer reaction times3.

Amine Functionalization

The primary amine group participates in condensation and acylation reactions, forming derivatives with enhanced solubility or biological activity.

| Reaction Type | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|

| Acylation | Acetyl chloride (1.2 equiv) | CH₂Cl₂, 0°C → RT, 2 h | N-Acetyl-5,7-dichloro-1,2,3,4-THN-1-amine | Requires base (e.g., TEA) |

| Schiff Base Formation | Benzaldehyde (1.5 equiv) | MeOH, reflux, 6 h | N-Benzylidene-5,7-dichloro-THN-1-amine | Air-sensitive |

Mechanistic Insights :

-

Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon4.

-

Schiff base formation is reversible and pH-dependent5.

Reductive Dechlorination

Catalytic hydrogenation selectively removes chlorine atoms while preserving the amine group.

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C (10 wt%) | H₂ (1 atm), EtOH, RT, 24 h | 1,2,3,4-Tetrahydronaphthalen-1-amine | 5,7 > aromatic |

| Raney Ni | H₂ (3 atm), THF, 50°C, 12 h | Partially dechlorinated derivatives | Moderate |

Critical Observations :

-

Palladium catalysts show higher selectivity for aliphatic chlorines under mild conditions4.

-

Over-reduction risks necessitate careful control of H₂ pressure6.

Cyclization and Heterocycle Formation

The amine group facilitates intramolecular cyclization to generate fused heterocycles.

| Reagents | Conditions | Product | Application |

|---|---|---|---|

| CS₂, KOH | DMF, 100°C, 8 h | Thiazolo[5,4-f]tetrahydronaphthalene derivative | Pharmacophore scaffold |

| Ethyl chloroformate | CHCl₃, 0°C, 2 h | Oxazolidinone analog | Bioactivity modulation |

Synthetic Utility :

-

Thiazole derivatives exhibit enhanced π-stacking interactions in medicinal chemistry6.

Stability and Side Reactions

Scientific Research Applications

5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The specific pathways involved depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

(R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride

- CAS : 2241594-26-1

- Molecular Formula : C₁₀H₁₃BrClN

- Molar Mass : 262.57 g/mol

- Key Differences : Substitution of bromine at the 6-position instead of chlorine at 5,7-positions. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may influence binding affinity and lipophilicity in pharmaceutical applications .

(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride

- CAS : 1810074-75-9

- Molecular Formula : C₁₀H₁₃Cl₂N

- Molar Mass : 218.12 g/mol

- Key Differences : Single chlorine substitution at the 6-position. The reduced steric hindrance compared to the 5,7-dichloro derivative may enhance metabolic stability or receptor interaction .

7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride

Methyl-Substituted Analogues

5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

- CAS : 59376-79-3

- Molecular Formula : C₁₂H₁₇N

- Molar Mass : 175.27 g/mol

- Key Differences: Methyl groups at 5,7-positions instead of chlorine.

1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride

- CAS : 3459-02-7

- Molecular Formula : C₁₀H₁₃N·HCl

- Molar Mass : 183.68 g/mol

- Key Differences: No substituents on the aromatic ring. The absence of chlorine atoms simplifies synthesis but may reduce receptor binding specificity in medicinal chemistry applications .

Pharmaceutical Derivatives and Impurities

Sertraline Hydrochloride and Related Impurities

Sertraline Hydrochloride (CAS: 79559-97-0):

- Molecular Formula : C₁₇H₁₈Cl₃N

- Molar Mass : 342.69 g/mol

- Key Differences : Incorporates a methyl group on the amine and a 3,4-dichlorophenyl substituent. Sertraline is a selective serotonin reuptake inhibitor (SSRI), highlighting the pharmacological relevance of the tetrahydronaphthalen-1-amine scaffold .

Impurity A (EP) : (1RS,4SR)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride

b. Impurity B (EP) : (1RS,4RS)-N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride

Research Findings and Implications

- Bromine substitution (as in ) may increase molecular weight and alter pharmacokinetics .

- Pharmaceutical Relevance : The sertraline scaffold () demonstrates the importance of dichlorophenyl and methyl groups in CNS drug design. Impurities like those in and are critical for regulatory compliance .

- Synthetic Challenges : Positional isomerism (e.g., 5,7- vs. 6- or 7-chloro derivatives) requires precise regioselective synthesis, impacting yield and purity .

Biological Activity

5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS No. 1199782-94-9) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11Cl2N

- Molecular Weight : 216.11 g/mol

- IUPAC Name : 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine

- Purity : 95% .

The biological activity of this compound is primarily linked to its interaction with serotonin receptors. Research indicates that compounds with similar structures can modulate the activity of the serotonin (5-HT) receptor system, which plays a crucial role in various physiological processes including mood regulation and thermoregulation .

Biological Activity Overview

The compound has been studied for its effects on:

- Serotonin Receptor Modulation : It may act as an agonist or antagonist at specific serotonin receptor subtypes. This modulation can influence neurotransmitter release and neuronal excitability .

- Potential Therapeutic Applications : Due to its structural similarity to known psychoactive compounds, it has been investigated for potential use in treating mood disorders and other neurological conditions.

Case Studies and Experimental Data

- In Vitro Studies :

- Animal Models :

Data Table: Summary of Biological Effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of structurally similar tetrahydronaphthalen-amine derivatives often involves multi-step processes, including reductive amination, cyclization, and halogenation. For example, derivatives with chloro substituents are synthesized via Friedel-Crafts alkylation followed by chlorination using reagents like sulfuryl chloride (SO₂Cl₂). Reaction optimization (e.g., solvent choice, temperature, stoichiometry) is critical: polar aprotic solvents (e.g., DMF) enhance halogenation efficiency, while excess chlorinating agents may lead to over-substitution. Purity is validated via HPLC with hexane/isopropanol gradients (retention times 11–17 min) .

Q. How can researchers ensure compound stability during storage, and what are the key incompatibilities to avoid?

- Methodological Answer : Stability is maintained by storing the compound in a tightly sealed, desiccated container under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Incompatibilities include strong acids/bases (risk of dehydrohalogenation) and transition metals (risk of catalytic decomposition). Safety data sheets for analogous chlorinated amines recommend storage at 2–8°C in amber glass vials to limit photodegradation .

Q. What analytical techniques are most reliable for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve aromatic protons (δ 6.8–7.2 ppm) and amine/ammonium signals (δ 2.5–3.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 183.68 for the base structure).

- HPLC-PDA : Purity ≥95% is achievable using reversed-phase C18 columns with methanol/water mobile phases. Reference standards (e.g., EP impurity profiles) ensure batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?

- Methodological Answer : Contradictions often arise from conformational isomerism or residual solvents. For example, cyclohexyl or biphenyl substituents in analogous compounds exhibit axial/equatorial isomerism, splitting NH or CH₂ signals. Computational modeling (DFT-based NMR chemical shift predictions) and variable-temperature NMR (VT-NMR) can distinguish dynamic equilibria from impurities. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What factorial design strategies are optimal for optimizing reaction parameters in scaled-up synthesis?

- Methodological Answer : A 2³ factorial design (factors: temperature, catalyst loading, solvent ratio) identifies interactions affecting yield. For example, increasing temperature may accelerate reaction kinetics but promote byproduct formation. Response surface methodology (RSM) refines optimal conditions. Pilot-scale reactors (e.g., continuous-flow systems) improve heat/mass transfer, reducing hotspots that degrade chloro-amine intermediates .

Q. How do electronic and steric effects of the 5,7-dichloro substituents influence reactivity in downstream applications (e.g., nucleophilic substitution)?

- Methodological Answer : The electron-withdrawing chloro groups activate the aromatic ring toward electrophilic substitution but deactivate the amine toward nucleophilic reactions. Steric hindrance at the 1-amine position limits accessibility for coupling reactions (e.g., Buchwald-Hartwig). Computational studies (e.g., Fukui indices) predict reactive sites, guiding derivatization strategies. Experimental validation via kinetic studies (e.g., monitoring SN2 rates with varying nucleophiles) is recommended .

Q. What methodologies mitigate challenges in isolating enantiomers of this compound, given its chiral center?

- Methodological Answer : Chiral resolution via preparative HPLC with cellulose-based chiral stationary phases (CSPs) achieves enantiomeric excess (ee) >99%. Solvent systems like hexane/ethanol/isopropanol (85:5:5) resolve diastereomers. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., transaminases) minimizes racemization .

Contradiction Analysis & Troubleshooting

Q. How should researchers address discrepancies between computational predictions (e.g., DFT-calculated bond angles) and experimental crystallographic data?

- Methodological Answer : Discrepancies often stem from crystal packing forces or solvent inclusion in the lattice. Re-optimize computational models using periodic boundary conditions (PWD-DFT) to simulate solid-state effects. Validate with powder X-ray diffraction (PXRD) to confirm phase purity. If discrepancies persist, consider dynamic effects (e.g., temperature-dependent molecular motion) via molecular dynamics simulations .

Q. What protocols ensure reproducibility in biological assays involving this compound, given its hygroscopic nature?

- Methodological Answer : Lyophilize the hydrochloride salt to remove residual moisture. Prepare stock solutions in anhydrous DMSO (stored under molecular sieves) and confirm concentration via UV-Vis (λmax ~270 nm for aromatic chloro-amines). Use freshly prepared solutions in cell-based assays to avoid hydrolysis artifacts. Include vehicle controls (DMSO + buffer) to isolate compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.